Ifidancitinib

Description

Overview of Janus Kinase (JAK) Pathway Inhibition in Immunological Therapeutics

The Janus kinase (JAK) signaling pathway is a critical cascade of protein interactions within cells that plays a pivotal role in processes such as immunity, cell division, and cell death. wikipedia.org This pathway transmits information from chemical signals outside a cell to the cell's nucleus, leading to the activation of genes through transcription. wikipedia.org The JAK family comprises four proteins: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). wikipedia.org

Dysregulation of the JAK-STAT (Signal Transducer and Activator of Transcription) signaling is implicated in the pathogenesis of various immune-mediated diseases. ijdvl.comcreative-diagnostics.com Numerous cytokines, which are key mediators of the immune response, rely on the JAK family of enzymes for signal transduction. wikipedia.org When cytokines bind to their receptors, they activate associated JAKs, which then phosphorylate the receptors, creating docking sites for STAT proteins. creative-diagnostics.com The activated STATs then move to the nucleus to regulate the expression of genes involved in immune cell development, activation, and function. wikipedia.orgcreative-diagnostics.com

Given their central role in mediating pro-inflammatory signals, JAKs have become attractive therapeutic targets for autoimmune diseases. wikipedia.orgspandidos-publications.com By inhibiting one or more JAK enzymes, known as jakinibs, it is possible to interfere with the JAK-STAT signaling pathway and suppress the overactive immune response that characterizes these conditions. wikipedia.org The development of JAK inhibitors represents a significant advancement in clinical immunology, offering a new class of therapies for a range of autoimmune and inflammatory disorders. ijdvl.com

Chemical and Pharmacological Classification of Ifidancitinib as a Small Molecule Inhibitor

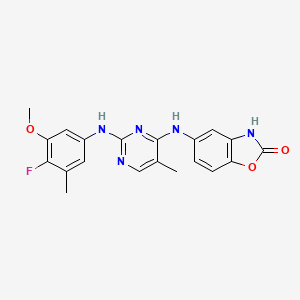

This compound, also known as ATI-50002, is classified as a small molecule inhibitor. springer.com Chemically, it belongs to a class of compounds that include amines, aniline (B41778) compounds, benzoxazoles, fluorobenzenes, and pyrimidines. springer.com Its molecular formula is C20H18FN5O3. glpbio.com

Pharmacologically, this compound is an orally available, potent, and selective inhibitor of Janus kinase 1 (JAK1) and Janus kinase 3 (JAK3). glpbio.commedchemexpress.combioscience.co.uk As a small molecule, it has the ability to be administered topically as well. smolecule.com Its mechanism of action is centered on the disruption of signaling pathways mediated by these specific JAK enzymes. medchemexpress.com This selective inhibition makes this compound a subject of interest for research in conditions where the JAK1 and JAK3 pathways are pathologically significant, such as certain allergies, asthma, and autoimmune diseases. medchemexpress.combioscience.co.uk

Table 1: Chemical and Pharmacological Profile of this compound

| Property | Description |

|---|---|

| Synonyms | ATI-50002, ATI-502, A 301 springer.comglpbio.commedchemexpress.com |

| Chemical Classification | Amines, Aniline compounds, Benzoxazoles, Fluorobenzenes, Pyrimidines springer.com |

| Molecular Formula | C20H18FN5O3 glpbio.com |

| Pharmacological Class | Small molecule inhibitor; Janus kinase (JAK) inhibitor springer.commedchemexpress.com |

| Mechanism of Action | Selective inhibitor of JAK1 and JAK3 springer.commedchemexpress.com |

| Primary Research Area | Allergies, asthma, and autoimmune diseases medchemexpress.combioscience.co.uk |

Rationale for Investigating Selective JAK1/3 Inhibition in Autoimmune Pathogenesis Research

The rationale for investigating selective JAK1 and JAK3 inhibition stems from the specific roles these enzymes play in the immune system. The expression of JAK3 is primarily restricted to hematopoietic and immune cells, unlike the other JAKs which are more widely expressed. ijdvl.comwikipedia.org JAK3 is critically involved in signaling for cytokines that use the common gamma chain (γc), including interleukins (IL)-2, IL-4, IL-7, IL-9, IL-15, and IL-21. ijdvl.comwikipedia.org These cytokines are essential for the development, proliferation, and activation of T cells and B lymphocytes. frontiersin.org

JAK1 also plays a crucial role in signaling for many of these same γc cytokines, often pairing with JAK3. wikipedia.orgnih.gov Additionally, JAK1 is involved in signaling for other pro-inflammatory cytokines like IFN-γ and the IL-6 family. nih.govfrontiersin.org Therefore, the dual inhibition of JAK1 and JAK3 is predicted to potently disrupt the signaling of a broad range of cytokines that are central to the pathogenesis of many autoimmune diseases. frontiersin.orgnih.gov

By selectively targeting JAK1 and JAK3, researchers aim to achieve robust immunosuppression while potentially avoiding some of the effects associated with inhibiting JAK2, which is important for erythropoiesis (red blood cell production). nih.gov This targeted approach could offer a more refined therapeutic strategy for autoimmune conditions driven by the hyperactivity of lymphocytes, such as rheumatoid arthritis and alopecia areata. spandidos-publications.comwikipedia.orgfrontiersin.org

Significance of Preclinical Research on this compound in Advancing Immunological Understanding

Preclinical research on this compound has provided significant insights into the immunological mechanisms underlying its effects. In vitro studies have demonstrated that this compound effectively inhibits the JAK1/3 signaling pathway in mouse T cells. medchemexpress.com Specifically, it has been shown to strongly inhibit IL-2-stimulated STAT5 phosphorylation and IFN-γ-stimulated STAT1 phosphorylation. frontiersin.orgnih.gov Furthermore, this compound treatment has been observed to reduce the number of T cells and inhibit their proliferation in a dose-dependent manner. medchemexpress.com

In vivo studies using mouse models of alopecia areata, an autoimmune disease, have shown that this compound can induce hair regrowth and reduce the associated inflammation. medchemexpress.comfrontiersin.org This research highlighted a significant decrease in effector/memory CD8+ T cells in the peripheral lymphoid organs of treated mice. frontiersin.org A key finding from these preclinical models is that this compound appears to induce a state of T cell exhaustion, characterized by high expression of the co-inhibitory receptor PD-1 and reduced production of IFN-γ by effector/memory CD8+ T cells. frontiersin.orgnih.gov These findings suggest that the therapeutic benefit of selective JAK1/3 inhibition in certain autoimmune diseases may be mechanistically linked to the induction of T cell exhaustion. frontiersin.orgfrontiersin.org

Table 2: Summary of Key Preclinical Findings for this compound

| Model System | Key Finding | Immunological Implication | Citation |

|---|---|---|---|

| In Vitro (Mouse T cells) | Inhibited IL-2-stimulated STAT5 phosphorylation. | Disruption of a key pathway for T cell proliferation and survival. | frontiersin.orgnih.gov |

| In Vitro (Mouse T cells) | Suppressed IFN-γ-stimulated STAT1 phosphorylation. | Inhibition of a major pro-inflammatory cytokine signaling pathway. | frontiersin.orgnih.gov |

| In Vitro (Mouse CD8+ T cells) | Reduced the generation and differentiation of IFN-γ producing NKG2D+CD8+ T cells. | Suppression of a key pathogenic T cell population in alopecia areata. | frontiersin.orgnih.gov |

| In Vivo (Mouse model of alopecia areata) | Induced hair regrowth and decreased skin inflammation. | Reversal of the disease phenotype. | medchemexpress.comfrontiersin.org |

| In Vivo (Mouse model of alopecia areata) | Decreased effector/memory CD8+ T cells and induced a T cell exhaustion profile (e.g., increased PD-1). | Suggests a mechanism of action involving the functional dampening of pathogenic T cells. | frontiersin.orgnih.gov |

Historical Context and Evolution of this compound Research Focus

This compound, also referred to as ATI-50002, was developed by Aclaris Therapeutics and originated with Rigel Pharmaceuticals. springer.com It was identified as a potent and selective inhibitor of JAK1 and JAK3, positioning it as a second-generation JAK inhibitor. tandfonline.comijdvl.com The initial research focus for this compound centered on its potential application in autoimmune and inflammatory diseases, particularly those affecting the skin. medchemexpress.combioscience.co.uk

The evolution of its research focus led to clinical investigations for conditions such as alopecia areata, atopic dermatitis, and vitiligo. springer.comdrugtopics.com Preclinical studies, especially in mouse models of alopecia areata, provided a strong rationale for its clinical development in this area, demonstrating its ability to reverse hair loss by modulating T cell activity. frontiersin.orgfrontiersin.orgnih.gov The compound was evaluated in Phase 2 clinical trials for these dermatological conditions. springer.com However, as of December 2022, the development of this compound for alopecia, alopecia areata, atopic dermatitis, and vitiligo was discontinued. springer.com Despite the discontinuation of its clinical development, the research conducted with this compound has contributed valuable knowledge to the understanding of selective JAK1/3 inhibition and its immunological effects, particularly the concept of inducing T cell exhaustion as a therapeutic mechanism. frontiersin.orgfrontiersin.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-[[2-(4-fluoro-3-methoxy-5-methylanilino)-5-methylpyrimidin-4-yl]amino]-3H-1,3-benzoxazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN5O3/c1-10-6-13(8-16(28-3)17(10)21)24-19-22-9-11(2)18(26-19)23-12-4-5-15-14(7-12)25-20(27)29-15/h4-9H,1-3H3,(H,25,27)(H2,22,23,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYFMQDVLFYKOPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)OC)NC2=NC=C(C(=N2)NC3=CC4=C(C=C3)OC(=O)N4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1236667-40-5 | |

| Record name | Ifidancitinib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1236667405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ifidancitinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16191 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ifidancitinib | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R105E71J13 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Mechanisms of Action and Target Selectivity of Ifidancitinib

Identification and Validation of Janus Kinase 1 (JAK1) and Janus Kinase 3 (JAK3) as Primary Molecular Targets

Ifidancitinib has been identified as a potent and selective inhibitor of both Janus Kinase 1 (JAK1) and Janus Kinase 3 (JAK3). frontiersin.orgnih.govmedchemexpress.comprobechem.comglpbio.comdcchemicals.combioscience.co.uknih.gov This dual inhibition is significant because JAK1 and JAK3 are key components of the signaling pathways for a group of cytokines that use the common gamma chain (γc) receptor subunit. frontiersin.orgnih.govfrontiersin.org These cytokines, including interleukin-2 (B1167480) (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21, are pivotal in the development, activation, and homeostasis of T cells, which are central players in many autoimmune diseases. frontiersin.orgnih.govfrontiersin.org By targeting both JAK1 and JAK3, this compound effectively disrupts the signaling of these γc cytokines. frontiersin.orgnih.govmedchemexpress.comprobechem.com

The inhibition of JAK1 also affects the signaling of other important inflammatory cytokines, such as interferon-gamma (IFN-γ), which relies on a JAK1/JAK2 pairing. frontiersin.orgtandfonline.com The dual blockade of JAK1 and JAK3 signaling pathways is believed to be a key mechanism behind the therapeutic effects of this compound in autoimmune conditions. frontiersin.orgdcchemicals.comnih.gov

Enzymatic Inhibition Kinetics and Potency (IC50, Ki) for JAK1 and JAK3

The potency of an inhibitor is often quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. sigmaaldrich.com A lower IC50 value generally indicates a more potent inhibitor. sigmaaldrich.com The Ki value, or inhibition constant, reflects the binding affinity of the inhibitor to the enzyme and is a more absolute measure of potency that is independent of substrate concentration. sigmaaldrich.comucdavis.edu

While specific IC50 and Ki values for this compound against JAK1 and JAK3 are not publicly available in the provided search results, the description of this compound as a "potent" inhibitor suggests that these values are in the nanomolar range, a characteristic of effective enzyme inhibitors. medchemexpress.comprobechem.comglpbio.comdcchemicals.com The relationship between IC50 and Ki is described by the Cheng-Prusoff equation, which allows for the calculation of Ki from IC50 data when the substrate concentration and the Michaelis constant (Km) are known. sigmaaldrich.comncifcrf.gov For time-dependent inhibitors, the relationship is more complex, and specific kinetic analyses are required to determine the inactivation rate constant (kinact) and KI. core.ac.uk

| Target | IC50 | Ki |

|---|---|---|

| JAK1 | Data not available | Data not available |

| JAK3 | Data not available | Data not available |

Binding Site Analysis and Molecular Interactions with JAK Kinase Domains

JAK inhibitors, including this compound, typically function as ATP-competitive inhibitors. biorxiv.orgmdpi.comnih.gov This means they bind to the ATP-binding site within the kinase domain (JH1 domain) of the JAK protein, preventing the binding of ATP and subsequent phosphorylation events that are necessary for signal transduction. biorxiv.orgnih.govnih.gov The JAK family of proteins consists of four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). biorxiv.org Each JAK protein has a similar structure, including a kinase domain and a pseudokinase domain (JH2), which regulates the activity of the kinase domain. nih.govnih.gov

The selectivity of JAK inhibitors for different family members is determined by subtle differences in the amino acid sequences and structures of their ATP-binding sites. mdpi.com For instance, conserved residues in the hinge region of the ATP-binding pocket, such as specific glutamate (B1630785) and leucine (B10760876) residues, are known to be important for the binding of inhibitors like tofacitinib (B832). scienceopen.com While the precise molecular interactions of this compound with the JAK1 and JAK3 kinase domains are not detailed in the provided search results, its selectivity suggests that it exploits unique features within the ATP-binding pockets of these two kinases.

Kinome-Wide Selectivity Profiling and Off-Target Activity Assessment (In vitro Studies)

To understand the specificity of a kinase inhibitor, it is essential to perform kinome-wide selectivity profiling. This involves testing the inhibitor against a large panel of kinases to identify any potential off-target interactions. assayquant.compromega.comnih.govnih.gov Such studies are crucial for predicting potential side effects and for understanding the full spectrum of a drug's activity. assayquant.com

Evaluation of Specificity Against Other JAK Family Members (JAK2, TYK2)

A key feature of this compound is its selectivity for JAK1 and JAK3 over the other two members of the JAK family, JAK2 and TYK2. frontiersin.orgdcchemicals.com This selectivity is considered advantageous because JAK2 is critically involved in signaling pathways for erythropoietin and thrombopoietin, which are essential for red blood cell and platelet production. nih.govtandfonline.com Inhibition of JAK2 can therefore lead to hematological side effects. By sparing JAK2, this compound may offer a better safety profile compared to less selective JAK inhibitors. nih.govresearchgate.net Similarly, while TYK2 is involved in inflammatory pathways, selective inhibition of JAK1 and JAK3 is sufficient to block the signaling of key cytokines in certain autoimmune diseases. tandfonline.comijdvl.com

| Kinase | Inhibition |

|---|---|

| JAK1 | Potent |

| JAK2 | Spared/Less Potent |

| JAK3 | Potent |

| TYK2 | Data not available |

Assessment of Broad Kinase Panel Selectivity

Comprehensive kinome-wide selectivity profiling of this compound against a broad panel of kinases would provide a detailed map of its on-target and off-target activities. researchgate.net While the search results indicate that such profiling is a standard practice for characterizing kinase inhibitors, the specific results for this compound are not provided. assayquant.compromega.comnih.govnih.gov These studies typically measure the percent inhibition of a large number of kinases at a specific concentration of the inhibitor. researchgate.net The results are often visualized using a "kinome tree" to illustrate the selectivity of the compound. researchgate.net High selectivity is generally a desirable characteristic for a therapeutic agent, as it minimizes the potential for off-target effects. nih.gov

Downstream Molecular Pathway Modulation by this compound

The inhibition of JAK1 and JAK3 by this compound leads to the modulation of downstream signaling pathways, primarily the JAK-STAT pathway. frontiersin.orgnih.govijdvl.com When a cytokine binds to its receptor, the associated JAKs become activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. nih.govnih.govijdvl.com The JAKs then phosphorylate the STATs, which subsequently dimerize and translocate to the nucleus to regulate the transcription of target genes. nih.govnih.govijdvl.com

By inhibiting JAK1 and JAK3, this compound prevents the phosphorylation and activation of their downstream STAT partners. frontiersin.orgprobechem.com For γc cytokines, this primarily involves the inhibition of STAT5 phosphorylation. frontiersin.orgprobechem.com For IFN-γ, which signals through JAK1/JAK2, this compound inhibits STAT1 phosphorylation. frontiersin.org This disruption of the JAK-STAT pathway has several downstream consequences, including:

Reduced T cell activation and proliferation: By blocking the signals from crucial T cell growth and differentiation factors like IL-2 and IL-15, this compound can suppress the activation and proliferation of pathogenic T cells. frontiersin.orgresearchgate.net

Decreased production of inflammatory mediators: The inhibition of IFN-γ signaling leads to reduced expression of IFN-γ-dependent genes, such as those encoding MHC class I molecules and chemokines like CXCL10 and CXCL11, which are involved in recruiting inflammatory cells. frontiersin.orgprobechem.com

Induction of T cell exhaustion: Studies have shown that this compound treatment can lead to an exhausted phenotype in effector T cells, characterized by the increased expression of inhibitory receptors like PD-1 and a decreased production of effector cytokines like IFN-γ. frontiersin.orgnih.gov

Inhibition of Signal Transducer and Activator of Transcription (STAT) Protein Phosphorylation (e.g., STAT1, STAT5)

A key consequence of JAK1 and JAK3 inhibition by this compound is the suppression of the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins. nih.govfrontiersin.org Specifically, studies have demonstrated that this compound potently inhibits the phosphorylation of STAT1 and STAT5. nih.govmedchemexpress.com This is significant because the JAK-STAT pathway is a primary route for cytokine signaling. nih.gov Cytokines, upon binding to their receptors, activate associated JAKs, which in turn phosphorylate STAT proteins. nih.govbmj.com These phosphorylated STATs then translocate to the nucleus and regulate the transcription of various genes, including those involved in inflammation and immune responses. nih.govbmj.com

Research in mouse T cells has shown that this compound strongly inhibits the phosphorylation of STAT5 stimulated by Interleukin-2 (IL-2). nih.govfrontiersin.org Furthermore, it effectively suppresses STAT1 phosphorylation that is induced by Interferon-gamma (IFN-γ). nih.govfrontiersin.org This dual inhibition of STAT1 and STAT5 phosphorylation underscores its broad impact on cytokine-mediated signaling.

Disruption of γc Cytokine Receptor-Mediated Signaling Pathways

This compound is characterized as a disruptor of gamma chain (γc) cytokine signaling. medchemexpress.comnih.govfrontiersin.org The common gamma chain (γc) is a shared receptor subunit for a family of cytokines including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, which are critical for the development, proliferation, and function of lymphocytes. nih.gov The signaling of these cytokines is dependent on the activation of JAK1 and JAK3. nih.gov

By selectively inhibiting JAK1 and JAK3, this compound effectively blocks the signaling cascades initiated by these γc cytokines. nih.govfrontiersin.orgresearchgate.net This disruption has been shown to impair T-cell proliferation driven by γc cytokines like IL-2 and IL-15. frontiersin.orgmedchemexpress.comresearchgate.net For instance, in vitro studies have demonstrated that this compound reduces the number of T cells in a dose-dependent manner when stimulated with IL-15. medchemexpress.commedchemexpress.com

Attenuation of Interferon-γ (IFN-γ) Signaling Cascade

This compound also demonstrates potent inhibitory effects on the signaling cascade of Interferon-gamma (IFN-γ). nih.govfrontiersin.org The IFN-γ signaling pathway, which is crucial for both innate and adaptive immunity, primarily utilizes JAK1 and JAK2. frontiersin.org Dysregulation of this pathway is implicated in various autoimmune diseases. frontiersin.org

Treatment with this compound leads to the suppression of IFN-γ-induced signaling, as evidenced by the inhibition of STAT1 phosphorylation. nih.govfrontiersin.org This attenuation of the IFN-γ pathway contributes to its therapeutic effects by reducing the expression of pro-inflammatory genes and modulating immune cell activity. researchgate.net For example, studies have shown that this compound treatment leads to a decreased production of IFN-γ by CD8+ T cells. nih.govnih.gov

Impact on Phosphorylation States of Other Key Signaling Molecules

The inhibitory action of JAK inhibitors can extend to other signaling molecules beyond the primary STAT proteins. While the core mechanism of this compound revolves around the JAK1/3-STAT pathway, the intricate crosstalk between cellular signaling pathways suggests potential broader effects. For instance, the JAK-STAT pathway is known to interact with other signaling networks like the PI3K and MAPK/p38 pathways. frontiersin.org Research on other JAK inhibitors has shown that they can influence the phosphorylation state of various downstream molecules. biorxiv.org However, specific, detailed research on this compound's direct impact on the phosphorylation of other key signaling molecules beyond STAT1 and STAT5 is not extensively detailed in the provided search results.

Structure-Activity Relationship (SAR) Studies for JAK1/3 Selectivity and Potency

The selectivity and potency of this compound for JAK1 and JAK3 are determined by its chemical structure. Structure-activity relationship (SAR) studies are crucial in designing such selective inhibitors. The ATP-binding sites of different JAK isoforms are highly homologous, making the development of selective inhibitors a challenge. researchgate.net

The design of selective JAK inhibitors often involves targeting specific amino acid residues within the ATP-binding pocket that differ between the JAK isoforms. wikipedia.org For instance, the pyrrolopyrimidine scaffold is a common base in compounds showing selectivity for JAK3, as it effectively binds to the ATP-binding region. wikipedia.org While the specific SAR studies for this compound are proprietary and not fully detailed in the public domain, its classification as a selective JAK1/3 inhibitor implies that its structure has been optimized to achieve higher affinity for these two kinases over JAK2 and TYK2. medchemexpress.comnih.govdntb.gov.ua This selectivity is a key feature of next-generation JAK inhibitors, aiming to provide a more targeted therapeutic effect with a potentially improved safety profile compared to pan-JAK inhibitors. nih.govresearchgate.net

| Kinase | Reported Effect of this compound | Key Downstream Molecules Affected |

| JAK1 | Inhibition | pSTAT1, pSTAT5 |

| JAK3 | Inhibition | pSTAT5 |

| JAK2 | Lower or no significant inhibition | - |

| TYK2 | Lower or no significant inhibition | - |

| pSTAT refers to phosphorylated STAT |

| Signaling Pathway | Effect of this compound |

| γc Cytokine Signaling | Disruption |

| IFN-γ Signaling | Attenuation |

Cellular Immunomodulatory Effects of Ifidancitinib

Effects on T-Lymphocyte Subsets and Function

Ifidancitinib exerts potent and varied effects on T-lymphocyte populations by inhibiting the JAK-STAT signaling pathway, which is crucial for their development, activation, and homeostasis. nih.govnih.gov

Modulation of T Cell Proliferation and Viability (In vitro)

In vitro studies have demonstrated that this compound effectively suppresses T-cell proliferation. When murine T-cells were stimulated with anti-CD3 antibodies and Interleukin-2 (B1167480) (IL-2), a key cytokine for T-cell proliferation, this compound strongly inhibited their proliferation in a dose-dependent manner. nih.govresearchgate.net Similar effects were observed with human T-cells, where this compound reduced the proliferative response to anti-CD3 and IL-2 stimulation. nih.govfrontiersin.org Furthermore, extended exposure to this compound (for 5 days) has been shown to reduce the total number of T-cells in culture, indicating an impact on cell viability or expansion. medchemexpress.commedchemexpress.com This inhibition is a direct result of blocking IL-2-driven signaling, which was confirmed by the reduced phosphorylation of STAT5 in treated cells. nih.govfrontiersin.org

| Experimental Condition | Cell Type | Stimulant | This compound Concentration | Observed Effect | Source |

| Proliferation Assay | Murine T-Cells | anti-CD3 + IL-2 | Dose-dependent | Strong suppression of proliferation | nih.govresearchgate.net |

| Proliferation Assay | Human T-Cells | anti-CD3 + IL-2 | Dose-dependent | Reduced proliferative response | nih.govfrontiersin.org |

| Viability Assay | T-Cells induced by IL-15 | N/A | 100, 300, 1000 nM | Reduced cell number in a dose-dependent manner | medchemexpress.commedchemexpress.com |

Impact on CD4+ T Cell Differentiation and Phenotypic Changes

The influence of this compound extends to CD4+ T-cell populations. In animal models, treatment with this compound led to a significantly reduced absolute number of CD4+ T-cells in the skin-draining lymph nodes. nih.gov Phenotypically, in vitro stimulation of T-cells in the presence of this compound resulted in an increased expression of the co-inhibitory receptor Programmed cell death protein 1 (PD-1) on CD4+ T-cells. nih.gov This suggests a shift towards a less active or exhausted state. While JAK inhibitors as a class are known to mediate the function of major CD4+ T-cell subsets like T helper 1 (Th1), Th2, and Th17 cells, specific data on this compound's role in directing lineage differentiation is still emerging. nih.govijdvl.com

Influence on CD8+ T Cell Development, Including NKG2D+CD8+ T Cells

This compound has a pronounced impact on the development and phenotype of CD8+ T-cells, particularly the cytotoxic NKG2D+CD8+ subset implicated in autoimmune pathologies. frontiersin.orgnih.gov In vitro studies show that this compound drastically inhibits the differentiation of naive CD8+ T-cells into NKG2D+CD8+ T-cells. nih.govresearchgate.net When T-cells were stimulated with IL-15 to induce NKG2D expression, this compound treatment caused a dose-dependent reduction in the generation of this pathogenic cell population in both human and murine cells. nih.govfrontiersin.org This effect is also observed in vivo, where mice treated with this compound showed significantly reduced frequencies and total numbers of CD8+NKG2D+ T-cells and CD8+CD44+CD62L- effector memory T-cells in peripheral lymphoid organs. nih.govmedchemexpress.com

| Cell Subset | Stimulant | This compound Treatment | Outcome | Source |

| Murine CD8+ T-Cells | IL-15 | Dose-dependent | Significantly reduced population of NKG2D+CD8+ T-cells | nih.gov |

| Human CD8+ T-Cells | IL-15 | Dose-dependent | Robustly inhibited NKG2D expression | nih.govfrontiersin.org |

Alterations in Cytokine Production Profiles by T Cells (e.g., IFN-γ, IL-2)

A key immunomodulatory effect of this compound is its ability to alter the production of inflammatory cytokines by T-cells. The compound potently inhibits IFN-γ signaling by suppressing the phosphorylation of STAT1. nih.govfrontiersin.orgmedchemexpress.com Consequently, treatment with this compound leads to a marked reduction in the proportion of IFN-γ-producing CD8+ T-cells. nih.govfrontiersin.orgmedchemexpress.com This functional change has been observed in various CD8+ T-cell subsets, including the pathogenic NKG2D+CD8+ population and T-cells exhibiting exhaustion markers. nih.gov By disrupting the signaling of γc cytokines like IL-2, this compound interferes with the positive feedback loops that sustain inflammatory T-cell responses. nih.govijdvl.comresearcher.life

Induction or Enhancement of T Cell Exhaustion Markers (e.g., PD-1 expression)

A significant mechanism behind this compound's therapeutic effect appears to be the induction of T-cell exhaustion, a state of T-cell dysfunction. nih.gov Research shows that this compound treatment increases the expression of multiple co-inhibitory receptors on T-cells. nih.gov In vitro, it upregulates the expression of PD-1 on both CD4+ and CD8+ T-cells. nih.gov In vivo, effector/memory CD8+ T-cells from this compound-treated mice display high levels of PD-1 and another exhaustion marker, TIM-3. nih.govnih.gov This increased expression of exhaustion markers is functionally relevant, as these PD-1-expressing T-cells exhibit reduced effector functions, including a decreased production of IFN-γ. nih.govfrontiersin.orgnih.gov This targeted induction of an exhausted phenotype may explain how the drug effectively dampens autoimmune responses. frontiersin.orgnih.gov

| T-Cell Marker | Cell Type | Effect of this compound | Functional Consequence | Source |

| PD-1 | CD4+ and CD8+ T-Cells | Increased expression | Induction of T-cell exhaustion | nih.govfrontiersin.org |

| TIM-3 | Effector Memory CD8+ T-Cells | Increased expression | Induction of T-cell exhaustion | nih.govnih.gov |

| IFN-γ | PD-1+TIM-3+CD8+ T-Cells | Decreased production | Loss of effector function | nih.govfrontiersin.org |

Regulation of Other Immune Cell Populations

Effects on B Lymphocytes and Antibody Production

The JAK-STAT pathway is integral to the activation and differentiation of B lymphocytes. Cytokines that utilize this pathway can influence B cell proliferation, class switching, and the production of antibodies by plasma cells. libretexts.orgfrontiersin.org Inhibition of this pathway can, therefore, have a direct impact on these processes.

Studies on the broader class of JAK inhibitors, such as tofacitinib (B832), have demonstrated a direct impact on human naïve B-lymphocytes by impairing their development into plasmablasts and subsequent immunoglobulin secretion. nih.gov This effect was linked to the inhibition of key transcription factors necessary for B-cell fate. nih.gov While memory B-cells were less profoundly affected, the primary impact on naïve B-cells suggests that JAK inhibition can modulate the humoral immune response, particularly to new antigens. nih.gov For instance, some cytokines can stimulate B cells to differentiate into IgE-producing plasma cells, a process that can be influenced by JAK inhibitors. frontiersin.org

Modulation of Natural Killer (NK) Cell Activity and Phenotype

This compound's inhibition of γc cytokine signaling can affect NK cells, which are crucial components of the innate immune system. Research on JAK inhibitors has shown they can alter the phenotype and function of NK cells. nih.govnih.gov For example, the JAK1/3 inhibitor tofacitinib has been observed to decrease the expression of activation markers like CD69 and natural cytotoxicity receptors such as NKp30 and NKp44 on NK cells. nih.govmdpi.com This can lead to a reduction in NK cell-mediated cytotoxicity and cytokine production, including IFN-γ and tumor necrosis factor (TNF). nih.govnih.gov

Specifically, JAK inhibition can impair the antitumor activity of NK cells. nih.gov This includes a reduced capacity for degranulation, a key mechanism for killing target cells. nih.gov While this compound's direct effects are still under investigation, the known reliance of NK cells on JAK-STAT signaling for activation and function suggests a significant modulatory role. nih.govfrontiersin.org

Impact on Macrophage Polarization and Inflammatory Responses

Macrophage polarization, the process by which macrophages differentiate into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes, is heavily influenced by cytokines that signal through the JAK-STAT pathway. oaepublish.comfrontiersin.org M1 macrophages, typically induced by IFN-γ, are characterized by the production of pro-inflammatory cytokines. criver.com Conversely, M2 macrophages are associated with tissue repair. oaepublish.com

JAK1 inhibition, in particular, has been shown to suppress M1 polarization. nih.gov Studies using JAK inhibitors like tofacitinib have demonstrated the ability to inhibit STAT1 phosphorylation, which is crucial for the IFN-γ-induced M1 phenotype. nih.govnih.gov This leads to a reduction in the expression of M1-associated pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. nih.gov Transcriptional profiling has even suggested that JAK1 inhibition can promote a switch from an M1 to an M2 macrophage phenotype, thereby dampening inflammatory responses. nih.gov

Influence on Dendritic Cell Maturation and Antigen Presentation

Dendritic cells (DCs) are potent antigen-presenting cells (APCs) that are critical for initiating T cell responses. mdpi.com Their maturation and antigen-presenting capacity are regulated by various stimuli, including cytokines that signal via JAKs. nih.gov For instance, IFN-I, which utilizes the JAK-STAT pathway, promotes a unique DC maturation program that enhances antigen presentation without shutting down antigen processing. nih.gov

Inhibition of the JAK-STAT pathway can influence DC maturation and function. During maturation, DCs upregulate the expression of MHC class II molecules and co-stimulatory signals to effectively activate T cells. nih.gov By blocking the cytokine signals necessary for this process, JAK inhibitors like this compound can potentially modulate the initiation of adaptive immune responses. The suppression of IFN-γ signaling by this compound, for example, can reduce the expression of IFN-γ-dependent genes like MHC class I, which is crucial for presenting antigens to CD8+ T cells. frontiersin.org

Cellular Mechanisms Underlying Immune Cell Exhaustion

Immune cell exhaustion is a state of T cell dysfunction that arises during chronic infections and cancer, characterized by the progressive loss of effector functions. nih.gov

Role of JAK1/3 Inhibition in Regulating Co-inhibitory Receptor Expression

A key feature of exhausted T cells is the high expression of multiple co-inhibitory receptors, such as Programmed cell death protein 1 (PD-1) and T-cell immunoglobulin and mucin-domain containing-3 (TIM-3). nih.gov Research has shown that this compound treatment can lead to an increased expression of these co-inhibitory receptors on effector/memory CD8+ T cells. frontiersin.orgnih.gov Specifically, in a mouse model of alopecia areata, this compound treatment resulted in higher expression of PD-1 and TIM-3 on CD8+CD44+CD62L- effector memory T cells. frontiersin.org

This increase in co-inhibitory receptor expression is linked to the inhibition of γc cytokine signaling. frontiersin.orgnih.gov These cytokines are known to regulate T cell exhaustion, and their blockade via JAK1/3 inhibition appears to promote an exhausted phenotype. frontiersin.org This is consistent with reports that STAT5, a downstream target of γc cytokines, represses the expression of genes associated with exhaustion, including Pdcd1 (which encodes PD-1) and Tim3. frontiersin.org T cells from this compound-treated mice that expressed both PD-1 and TIM-3 also showed a reduced capacity to produce IFN-γ upon stimulation, a functional hallmark of exhaustion. nih.gov

| Marker/Function | Effect of this compound Treatment | Associated Cell Type | Reference |

|---|---|---|---|

| PD-1 Expression | Increased | CD8+CD44+CD62L- Effector Memory T Cells | frontiersin.orgnih.gov |

| TIM-3 Expression | Increased | CD8+CD44+CD62L- Effector Memory T Cells | frontiersin.org |

| IFN-γ Production | Decreased | PD-1+TIM-3+CD8+ T Cells | nih.gov |

Implications for T Cell Memory Formation and Maintenance

The process of T cell memory formation is intricately linked to cellular metabolism and signaling pathways. frontiersin.org The induction of a T cell exhaustion-like state by this compound has significant implications for the formation and maintenance of T cell memory. Exhausted T cells are characterized by poor proliferative capacity and a diminished ability to form long-lived memory cells. researchgate.net

By inhibiting JAK1/3, this compound disrupts the signaling of crucial γc cytokines like IL-2, which are important for T cell proliferation and survival. frontiersin.org In vitro experiments have confirmed that this compound strongly suppresses IL-2-driven T cell proliferation. frontiersin.org The drug also inhibits the differentiation of naïve CD8+ T cells into pathogenic effector cells. frontiersin.org This suppression of proliferation and differentiation, coupled with the induction of an exhaustion program, suggests that this compound can prevent the establishment of a robust and long-lasting pathogenic T cell memory response. frontiersin.orgresearchgate.net This mechanism may be beneficial in the context of autoimmune diseases where pathogenic memory T cells contribute to disease persistence. frontiersin.org

Preclinical Efficacy and Mechanistic Validation in Disease Models

In vitro Model Systems for Autoimmune and Inflammatory Disease Research

In vitro models are crucial for elucidating the molecular mechanisms of drug action in a controlled environment. For Ifidancitinib, these systems have primarily involved primary cell cultures to assess its direct effects on immune cells central to autoimmune pathologies.

This compound has been evaluated in primary T-cell culture systems to determine its effect on key immunological pathways. As a selective inhibitor of Janus kinase (JAK) 1 and 3, its primary mechanism involves the disruption of signaling pathways mediated by common gamma chain (γc) cytokines, which are critical for T-cell function and survival. nih.gov

In in vitro studies using mouse T-cells, this compound demonstrated a dose-dependent inhibition of the JAK1/3 signaling pathway. nih.gov Pre-treatment of activated T-cells with this compound for one hour effectively inhibited the phosphorylation of STAT5 following stimulation with Interleukin-2 (B1167480) (IL-2) and the phosphorylation of STAT1 following stimulation with Interferon-gamma (IFN-γ). nih.gov This disruption of the JAK/STAT pathway is a key indicator of the compound's mechanism of action.

Further studies on T-cell function revealed that treatment with this compound over five days led to a reduction in the total number of T-cells and inhibited their proliferation in a dose-dependent manner. nih.gov The compound was also shown to inhibit the in vitro differentiation of naive CD8+ T cells into NKG2D+CD8+ T cells, a cell type considered critical in the pathogenesis of certain autoimmune diseases like alopecia areata. medchemexpress.com

| Parameter Assessed | Cell Type | Key Finding | Reference |

|---|---|---|---|

| JAK/STAT Signaling | Mouse T-Cells | Inhibited IL-2-stimulated STAT5 phosphorylation. | nih.gov |

| IFN-γ Signaling | Mouse T-Cells | Inhibited IFN-γ-stimulated STAT1 phosphorylation. | nih.gov |

| Cell Proliferation | Mouse T-Cells | Reduced T-cell number in a dose-dependent manner over 5 days. | nih.gov |

| Cell Differentiation | Naive CD8+ T-Cells | Inhibited differentiation into pathogenic NKG2D+CD8+ T cells. | medchemexpress.com |

Based on available scientific literature, there is no specific information regarding the preclinical evaluation of this compound using organotypic culture systems or other three-dimensional (3D) skin models. These advanced in vitro systems, which mimic the complex architecture of tissues, have not been described in the context of this compound research in the public domain.

In vivo Animal Models of Autoimmune Diseases (e.g., Alopecia Areata, Atopic Dermatitis, Psoriasis)

Preclinical evaluation of this compound in vivo has predominantly focused on mouse models of alopecia areata, an autoimmune disease characterized by T-cell-mediated destruction of the hair follicle. medchemexpress.com While this compound has undergone clinical trials for atopic dermatitis, detailed preclinical findings in animal models for atopic dermatitis and psoriasis are not extensively reported in the available literature. drugbank.com

In mouse models of alopecia areata, this compound treatment has been shown to induce hair regrowth and reduce the associated inflammation. nih.gov The therapeutic benefit is linked to the compound's ability to disrupt pathogenic T-cell responses that drive the disease. medchemexpress.com

A key feature of alopecia areata is the infiltration of lymphocytes around the hair follicle. medchemexpress.com Histological analysis from preclinical mouse models demonstrated that treatment with this compound leads to a reduction in these inflammatory infiltrates. nih.gov Flow cytometry analysis of cells from peripheral blood and lymphoid organs in treated mice showed a significant reduction in the population of CD44+CD62L- CD8+ T effector/memory cells, which are implicated in the autoimmune attack. nih.gov

The therapeutic effect of this compound in animal models is associated with modulation of key cytokine pathways. Treatment resulted in reduced production of IFN-γ, a cytokine central to the pathogenesis of alopecia areata. nih.gov The proportion of IFN-γ-producing CD8+ T cells was also significantly reduced in treated mice. nih.gov An important mechanistic finding was that this compound treatment led to high expression of the co-inhibitory receptor PD-1 on effector/memory CD8+ T cells. nih.gov This upregulation of PD-1 is associated with a state of T-cell exhaustion, which limits their pathogenic effector functions, including cytokine production. nih.gov

| Immunological Parameter | Effect Observed | Reference |

|---|---|---|

| Inflammatory Cell Infiltrates | Reduced inflammatory infiltrates in affected tissue. | nih.gov |

| CD8+ T Effector/Memory Cells | Significantly reduced population in peripheral blood and lymphoid organs. | nih.gov |

| IFN-γ Production | Reduced overall IFN-γ production. | nih.gov |

| IFN-γ-producing CD8+ T cells | Significantly reduced proportion of these cells. | nih.gov |

| PD-1 Expression | Highly expressed on effector/memory CD8+ T cells, inducing T-cell exhaustion. | nih.gov |

Assessment of Immunological Parameters and Disease Progression in Animal Models

Phenotypic and Functional Analysis of Immune Cells in Peripheral Lymphoid Organs and Tissues

In preclinical murine models, this compound (also known as ATI-50002) demonstrated significant effects on the phenotype and function of immune cells, particularly T lymphocytes. medchemexpress.com Treatment with this compound led to a notable reduction in the population of CD44+CD62L- CD8+ T effector/memory cells within peripheral blood and lymphoid organs. medchemexpress.com This alteration in a key T cell subset points to the compound's immunomodulatory capabilities.

Functionally, the remaining effector/memory CD8+ T cells exhibited a distinct phenotype characterized by high expression of the co-inhibitory receptor PD-1. medchemexpress.com This was accompanied by a marked decrease in the production of Interferon-gamma (IFN-γ), a critical cytokine in cell-mediated immunity. medchemexpress.com Furthermore, this compound was shown to inhibit the in vitro differentiation of naive CD8+ T cells into NKG2D+CD8+ T cells, a cytotoxic subset implicated in the pathogenesis of certain autoimmune conditions. The collective findings suggest that this compound influences γc cytokine-regulated T cell exhaustion and function. medchemexpress.com In culture, this compound also reduces the total number of T cells and inhibits their proliferation in a dose-dependent manner. medchemexpress.com

Interactive Data Table: Phenotypic and Functional Effects of this compound on Immune Cells

| Parameter | Observation in Preclinical Models | Reference |

| CD8+ T cell Subsets | Significant reduction of CD44+CD62L- CD8+ T effector/memory cells in peripheral blood and lymphoid organs. | medchemexpress.com |

| Co-inhibitory Receptors | High expression of PD-1 on effector/memory CD8+ T cells. | medchemexpress.com |

| Cytokine Production | Reduced production of IFN-γ. | medchemexpress.com |

| Cell Differentiation | Inhibition of naive CD8+ T cell differentiation to NKG2D+CD8+ T cells. | |

| Cell Proliferation | Reduction in T cell number and inhibition of proliferation in vitro. | medchemexpress.com |

Molecular Signatures and Gene Expression Changes in Preclinical Disease Models

The mechanism of action of this compound is rooted in its potent and selective inhibition of Janus kinase (JAK) 1 and JAK3. medchemexpress.com This targeted action disrupts the signaling pathways of several γc-family cytokines, which are pivotal for lymphocyte development, proliferation, and function. The molecular signature of this compound in preclinical models is characterized by the downstream inhibition of the JAK/STAT signaling cascade.

Specifically, treatment with this compound was shown to effectively inhibit Interleukin-2 (IL-2)-stimulated phosphorylation of STAT5 (Signal Transducer and Activator of Transcription 5). medchemexpress.com As IL-2 signaling is crucial for T cell proliferation and survival, this blockade is a key aspect of the compound's immunomodulatory effect. Additionally, this compound potently suppressed IFN-γ signaling, which was evidenced by the inhibition of STAT1 phosphorylation. medchemexpress.com The disruption of these specific phosphorylation events confirms the direct impact of this compound on intracellular signaling pathways that are central to the inflammatory immune response.

Histopathological and Immunofluorescence Analysis of Target Tissues

Histopathological examinations of tissues from animal models treated with this compound have provided visual confirmation of its anti-inflammatory effects. In a murine model of alopecia areata, oral administration of this compound not only induced hair regrowth but also significantly reduced the inflammation associated with the condition. medchemexpress.com

Analysis of affected tissues revealed a marked reduction in inflammatory infiltrates. medchemexpress.com Consistent with the functional data on immune cells, the proportion of IFN-γ-producing CD8+ T cells within these tissues was also significantly decreased. medchemexpress.com These histopathological findings corroborate the mechanistic data, linking the inhibition of JAK/STAT signaling and the modulation of T cell function to a tangible reduction of inflammation at the tissue level.

Pharmacological Profiling in Preclinical Animal Studies

Preclinical Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion in Animal Models

Detailed preclinical data on the absorption, distribution, metabolism, and excretion (ADME) of this compound in animal models are not extensively available in the public domain. However, the objectives of such studies are fundamental to drug development. Preclinical pharmacokinetic analyses are designed to characterize how a test animal's system processes a drug candidate. These studies typically involve administering the compound to animal models (e.g., rodents, non-rodents) to determine key parameters.

Absorption: Investigates how the drug is taken up into the bloodstream after administration. This compound has been evaluated via both oral and topical routes in preclinical and clinical studies, respectively. medchemexpress.comozmosi.com

Distribution: Examines where the compound travels and accumulates in the body's tissues and organs.

Metabolism: Identifies how the compound is chemically modified by the body, often in the liver, into various metabolites.

Excretion: Determines how the drug and its metabolites are eliminated from the body, typically via urine or feces.

Understanding these ADME properties in animals is a critical step for predicting the compound's pharmacokinetics in humans and establishing a foundation for its potential clinical use.

Preclinical Pharmacodynamics: Target Engagement and Pathway Inhibition in Animal Tissues

The preclinical pharmacodynamics of this compound centers on its direct engagement and inhibition of its molecular targets, JAK1 and JAK3. medchemexpress.com As a selective inhibitor, this compound binds to these enzymes, preventing them from phosphorylating and activating STAT proteins. This target engagement has been demonstrated in vitro in mouse T cells, where this compound treatment effectively inhibits the JAK1/3 signaling pathway. medchemexpress.com

The primary pharmacodynamic effect is the functional inhibition of signaling by cytokines that rely on the common gamma chain (γc), which associates with JAK1 and JAK3. This includes key interleukins such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. The inhibition of this pathway was confirmed in preclinical studies by the observed suppression of IL-2-induced STAT5 phosphorylation and IFN-γ-induced STAT1 phosphorylation. medchemexpress.com By effectively blocking these critical signaling nodes, this compound disrupts the subsequent inflammatory cascade, leading to the observed modulation of immune cell activity and reduction of inflammation in target tissues.

Interactive Data Table: Preclinical Pharmacodynamic Profile of this compound

| Parameter | Finding | Consequence | Reference |

| Molecular Target | Janus Kinase 1 (JAK1) and Janus Kinase 3 (JAK3) | Selective inhibition of target enzymes. | medchemexpress.com |

| Target Engagement | Inhibition of JAK1/3 signaling pathway in mouse T cells. | Blockade of downstream signaling events. | medchemexpress.com |

| Pathway Inhibition | Inhibition of IL-2-stimulated STAT5 phosphorylation. | Disruption of T cell proliferation and survival signals. | medchemexpress.com |

| Pathway Inhibition | Inhibition of IFN-γ-stimulated STAT1 phosphorylation. | Suppression of pro-inflammatory gene expression. | medchemexpress.com |

Comparative Preclinical Analysis of Ifidancitinib with Other Jak Inhibitors

Comparative Selectivity Profiles Against JAK Isoforms (e.g., JAK1/3 vs. Pan-JAK, JAK1/2) in Preclinical Assays

The therapeutic efficacy and safety of JAK inhibitors are closely linked to their selectivity for the different JAK isoforms (JAK1, JAK2, JAK3, and TYK2). nih.gov Ifidancitinib is characterized as a selective inhibitor of JAK1 and JAK3. medchemexpress.com This positions it differently from pan-JAK inhibitors, such as tofacitinib (B832) (which also inhibits JAK2 to a lesser extent), and JAK1/2 inhibitors like baricitinib (B560044). nih.govnih.gov The rationale behind developing selective JAK inhibitors is to target specific cytokine signaling pathways implicated in disease pathogenesis while minimizing off-target effects that can be associated with broader JAK inhibition. frontiersin.org For instance, inhibition of JAK2 has been linked to hematological side effects. nih.gov

Table 1: Comparative Selectivity of Various JAK Inhibitors This table is a representation of the general selectivity profiles of different JAK inhibitors based on available literature. Direct comparative IC50 values for this compound are not currently available in published preclinical studies.

| Compound | Primary JAK Targets | Classification |

| This compound | JAK1/3 | Selective JAK1/3 Inhibitor |

| Tofacitinib | JAK1/JAK3 (>JAK2) | Pan-JAK Inhibitor |

| Baricitinib | JAK1/JAK2 | Selective JAK1/2 Inhibitor |

| Upadacitinib | JAK1 | Selective JAK1 Inhibitor |

| Ruxolitinib (B1666119) | JAK1/JAK2 | Selective JAK1/2 Inhibitor |

Differential Immunomodulatory Effects and Cellular Responses Compared to Other Selective JAK Inhibitors in Animal Models

In preclinical studies, this compound has demonstrated potent immunomodulatory effects. It effectively inhibits the JAK1/3 signaling pathway in mouse T cells. medchemexpress.com Specifically, it has been shown to inhibit IL-2-stimulated STAT5 phosphorylation and IFN-γ signaling, leading to the inhibition of STAT1 phosphorylation. medchemexpress.com Furthermore, in in vitro studies, this compound reduced the number of T cells and inhibited their proliferation in a dose-dependent manner. medchemexpress.com

A key finding in preclinical models of alopecia areata (AA) is that this compound suppresses IFN-γ signaling, which is implicated in the collapse of hair follicle immune privilege. researchgate.net It also inhibited the in vitro differentiation of naive CD8+ T cells into pathogenic NKG2D+CD8+ T cells, which are considered critical to the pathogenesis of AA. researchgate.net In animal models, treatment with this compound led to a significant reduction in CD44+CD62L- CD8+ effector/memory T cells in peripheral blood and lymphoid organs. medchemexpress.com This was accompanied by high expression of the co-inhibitory receptor PD-1 on these cells and reduced IFN-γ production, suggesting an induction of T cell exhaustion. medchemexpress.com

While direct comparative studies in the same animal models are limited, the focus of this compound on the JAK1/3 pathway suggests a distinct immunomodulatory profile compared to inhibitors with different selectivities. For example, a JAK1-selective inhibitor might have a more pronounced effect on inflammatory pathways driven by cytokines that signal through JAK1, while a JAK1/2 inhibitor could also impact hematopoiesis, which is regulated by JAK2. frontiersin.org

Comparative Analysis of Efficacy in Preclinical Disease Models

The efficacy of this compound has been evaluated in a preclinical mouse model of alopecia areata. In this model, oral administration of this compound led to hair regrowth and a reduction in associated inflammation. medchemexpress.com Specifically, it was observed to reduce inflammatory infiltrates and markers, with a significant decrease in the proportion of IFN-γ-producing CD8+ T cells. medchemexpress.com

The efficacy of various JAK inhibitors has been demonstrated in a range of preclinical models of autoimmune diseases, including collagen-induced arthritis (CIA) in rodents, a widely used model for rheumatoid arthritis. ozmosi.com In such models, JAK inhibitors like tofacitinib and baricitinib have shown the ability to reduce disease severity, inflammation, and joint damage. ozmosi.com Although direct comparative efficacy data for this compound in a CIA model against other JAK inhibitors is not available in the reviewed literature, its potent anti-inflammatory and immunomodulatory effects suggest potential efficacy in such models. The choice of preclinical model is crucial for evaluating the potential therapeutic applications of a drug, and the positive results in the alopecia areata model provide a strong rationale for its investigation in this and other T-cell-mediated autoimmune conditions. nih.govnih.gov

Synergistic or Antagonistic Effects in Combination with Other Immunomodulatory Agents in Preclinical Settings

There is a lack of publicly available preclinical data specifically investigating the synergistic or antagonistic effects of this compound in combination with other immunomodulatory agents, such as methotrexate (B535133) or biologic disease-modifying antirheumatic drugs (DMARDs). In clinical practice and preclinical research, combination therapy is a common strategy to enhance efficacy and target multiple disease pathways. nih.gov Preclinical studies combining other targeted therapies with immunotherapies have shown the potential for synergistic effects. nih.gov Future preclinical research would be necessary to determine the potential benefits and risks of combining this compound with other immunomodulators in various disease models.

Research Methodologies and Advanced Investigative Approaches for Ifidancitinib Studies

Biochemical and Biophysical Techniques for Kinase Inhibition Studies (e.g., FRET-based assays, Isothermal Titration Calorimetry)

To quantify the direct interaction between Ifidancitinib and its kinase targets, a suite of sensitive biochemical and biophysical methods is employed. These techniques are essential for determining the potency, selectivity, and thermodynamic profile of the inhibitor-kinase interaction.

Förster Resonance Energy Transfer (FRET)-based Assays: FRET-based assays are a common method for measuring kinase activity and its inhibition in a high-throughput format. fishersci.comnih.gov In a typical kinase binding assay, a fluorescently labeled, non-specific kinase inhibitor (a "tracer") binds to the kinase's ATP pocket. The kinase itself is labeled with a FRET donor, such as a europium-labeled antibody against a tag on the kinase. When the tracer is bound, the donor and acceptor are in close proximity, generating a high FRET signal. fishersci.comsemanticscholar.org When a test compound like this compound is introduced, it competes with the tracer for the ATP-binding site. This displacement separates the donor and acceptor, leading to a decrease in the FRET signal that is proportional to the concentration of the inhibitor. This method allows for the determination of the inhibitor's IC50 value, a key measure of its potency. fishersci.com

Isothermal Titration Calorimetry (ITC): ITC is a powerful biophysical technique that provides a complete thermodynamic profile of a binding interaction in a single experiment. nih.gov It directly measures the heat released or absorbed when a ligand (this compound) is titrated into a solution containing the target protein (e.g., JAK1). This heat change is used to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. nih.govwhiterose.ac.uk This level of detail is critical for structure-activity relationship (SAR) studies, as it helps researchers understand the forces driving the binding, whether it's enthalpy-driven (stronger bonds) or entropy-driven (favorable conformational changes and solvent rearrangement). Such insights are invaluable for optimizing lead compounds during drug development.

| Kinase Target | Assay Type | IC50 (nM) | Fold Selectivity vs. JAK1 |

|---|---|---|---|

| JAK1 | TR-FRET | 2.5 | 1 |

| JAK2 | TR-FRET | 150 | 60 |

| JAK3 | TR-FRET | 4.0 | 1.6 |

| TYK2 | TR-FRET | 125 | 50 |

Advanced Flow Cytometry and Mass Cytometry (CyTOF) for Immune Cell Profiling

Understanding how this compound modulates the immune system requires detailed analysis of various immune cell populations. While conventional flow cytometry has been used to show that this compound can reduce the number of specific T cell subsets, such as CD8+ T effector/memory cells, advanced techniques like mass cytometry offer far greater depth. medchemexpress.com

Advanced Flow Cytometry: Modern flow cytometry utilizes panels of fluorescently-labeled antibodies to simultaneously measure a dozen or more proteins on or in a single cell. This allows for the precise identification of complex immune cell subsets and their activation or exhaustion status (e.g., by measuring surface markers like PD-1).

Mass Cytometry (CyTOF): Mass cytometry, or CyTOF, dramatically expands the number of parameters that can be measured simultaneously, often exceeding 40. somalogic.com Instead of fluorophores, this technology uses antibodies tagged with rare heavy metal isotopes, which are detected by a time-of-flight mass spectrometer. jci.org This approach eliminates the problem of spectral overlap that limits conventional flow cytometry, enabling an unprecedented high-dimensional view of the immune system. somalogic.comjci.org In the context of this compound research, CyTOF can be used to:

Deeply phenotype immune cells in preclinical samples (e.g., blood, skin, synovial fluid) to identify subtle changes in rare cell populations affected by the drug.

Simultaneously measure cell surface markers, intracellular cytokines, and key signaling molecules (e.g., phosphorylated STAT proteins) within each identified cell subset. somalogic.comnih.gov

Uncover novel mechanisms of action and identify potential biomarkers of response by comparing the detailed immune profiles of treated versus untreated samples. nih.govresearchgate.net

| Feature | Conventional Flow Cytometry | Mass Cytometry (CyTOF) |

|---|---|---|

| Number of Parameters | Typically 8-18 | 40+ |

| Detection Method | Fluorescence | Heavy Metal Isotopes |

| Limitation | Spectral Overlap | Lower Throughput |

| Example Application | Quantifying major T cell subsets (CD4+, CD8+) | Simultaneous analysis of T cell subsets, activation markers (ICOS, PD-1), intracellular cytokines (IFN-γ, IL-17), and signaling nodes (pSTAT1, pSTAT5) in all immune populations. |

RNA Sequencing (RNA-Seq) and Single-Cell RNA Sequencing (scRNA-Seq) for Transcriptomic Analysis in Preclinical Samples

To understand the effects of this compound on gene expression, transcriptomic analyses are indispensable. These methods reveal which genes and pathways are modulated by the inhibition of JAK1/3 signaling.

RNA Sequencing (RNA-Seq): Bulk RNA-Seq provides a comprehensive snapshot of the average gene expression across all cells within a preclinical sample (e.g., a skin biopsy from a mouse model of an inflammatory disease). By comparing the transcriptomes of this compound-treated samples to controls, researchers can identify differentially expressed genes and perform pathway analysis to see which biological processes are most affected. For instance, studies on other JAK inhibitors have used RNA-seq to show a profound reduction in the expression of genes that regulate cell proliferation and proinflammatory signaling pathways. miragenews.com

Single-Cell RNA Sequencing (scRNA-Seq): While powerful, bulk RNA-seq averages out gene expression, potentially obscuring critical cell-type-specific responses. scRNA-seq overcomes this by profiling the transcriptome of thousands of individual cells from a sample. nih.gov This technology is transformative for understanding the mechanism of a drug like this compound, as it can:

Deconstruct a complex tissue sample into its constituent cell types (e.g., keratinocytes, fibroblasts, T cells, macrophages in a skin sample).

Identify the specific cell populations that are most responsive to this compound treatment.

Reveal how this compound alters gene expression programs differently in various cell types. For example, scRNA-seq could show that this compound specifically suppresses IFN-γ signature genes in macrophages while having a different effect on T cells. biorxiv.org

Proteomic and Phosphoproteomic Approaches for Downstream Pathway Elucidation

Since this compound is a kinase inhibitor, its primary function is to block phosphorylation events. Mass spectrometry-based proteomic and phosphoproteomic approaches are essential for mapping the downstream signaling pathways affected by this inhibition.

Proteomics: This approach allows for the large-scale identification and quantification of proteins in a sample, revealing how this compound treatment might alter the abundance of key inflammatory mediators, cytokines, or structural proteins over time.

Phosphoproteomics: This is a more targeted approach that specifically enriches for and identifies phosphorylated peptides from a complex biological sample. For a JAK inhibitor, this is the most direct way to visualize the drug's impact on cellular signaling. While simple immunoblotting can confirm that this compound inhibits the phosphorylation of its direct downstream targets like STAT1 and STAT5, unbiased phosphoproteomics provides a global view. medchemexpress.com This powerful technique can:

Confirm on-target engagement by showing reduced phosphorylation of STAT proteins and other known JAK1/3 substrates. nih.gov

Identify novel or unexpected downstream signaling nodes affected by this compound, providing new insights into its mechanism of action. nih.gov

Reveal potential off-target effects by detecting changes in phosphorylation pathways unrelated to JAK1/3. mdpi.com

Generate new hypotheses by uncovering previously unknown connections between JAK signaling and other cellular processes. nih.govnih.gov

| Protein | Phosphorylation Site | Upstream Kinase | Functional Role |

|---|---|---|---|

| JAK1 | Tyr1034/Tyr1035 | JAK1 (autophosphorylation) | Kinase activation |

| STAT1 | Tyr701 | JAK1, JAK2, TYK2 | Dimerization and nuclear translocation |

| STAT3 | Tyr705 | JAK1, JAK2, TYK2 | Dimerization and nuclear translocation |

| STAT5 | Tyr694 | JAK1, JAK2, JAK3 | Dimerization and nuclear translocation |

In vivo Imaging Modalities for Monitoring Immune Responses in Animal Models

To assess the efficacy of this compound in a living organism, non-invasive imaging techniques are crucial. These modalities allow for the longitudinal monitoring of disease progression and therapeutic response in the same animal over time, reducing variability and the number of animals required. researchgate.net

Bioluminescence Imaging (BLI): BLI is a highly sensitive optical imaging technique well-suited for preclinical animal models. researchgate.netpromega.com To monitor immune responses, specific immune cells (e.g., pathogenic T cells) can be engineered to express a luciferase enzyme. nih.gov When the substrate (luciferin) is administered to the animal, these cells emit light, which can be detected and quantified by a sensitive camera. laboratory-equipment.com This approach can be used to:

Non-invasively track the migration and accumulation of pathogenic immune cells to sites of inflammation (e.g., skin, joints) in real-time. nih.gov

Quantify the therapeutic effect of this compound by observing a reduction in the bioluminescent signal at the disease site over the course of treatment.

Assess the impact of the drug on immune cell proliferation and survival throughout the body. nih.gov

Other relevant modalities could include fluorescence imaging to track labeled cells or positron emission tomography (PET) with specific tracers to measure metabolic activity in inflamed tissues.

Computational Chemistry and Molecular Dynamics Simulations of this compound-Target Interactions

Computational methods provide an atomic-level view of how this compound interacts with its target kinases, offering insights that can guide the design of more potent and selective inhibitors.

Molecular Docking: This technique predicts the preferred binding pose of a small molecule like this compound within the three-dimensional structure of its target protein, such as the ATP-binding pocket of JAK1. nih.govnih.gov Docking algorithms score different poses based on factors like shape complementarity and intermolecular interactions, helping to identify the most likely binding mode and key interacting amino acid residues. frontiersin.org

Molecular Dynamics (MD) Simulations: While docking provides a static picture, MD simulations introduce motion, simulating the behavior of the protein-ligand complex over time (from nanoseconds to microseconds). mdpi.com These simulations are computationally intensive but provide a wealth of information by:

Assessing the stability of the docked pose and refining the binding mode. researchgate.net

Characterizing the network of specific interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex. researchgate.net

Calculating the binding free energy, which provides a theoretical estimate of the inhibitor's affinity for the target. mdpi.com

Explaining the basis for selectivity by comparing the interaction dynamics and energetics of this compound with JAK1 versus other kinases like JAK2. mdpi.com

| Step | Description | Key Output |

|---|---|---|

| 1. System Setup | The inhibitor is placed in the kinase binding site (from docking or crystal structure) and solvated in a water box with ions. | Initial coordinates for the simulation. |

| 2. Minimization | The energy of the system is minimized to remove steric clashes. | A low-energy starting structure. |

| 3. Equilibration | The system is gradually heated and pressurized to the desired temperature and pressure under restraints. | A stable, equilibrated system. |

| 4. Production Run | A long simulation (100s of nanoseconds) is run without restraints to observe the natural dynamics of the complex. | Trajectory file containing atomic positions over time. |

| 5. Analysis | The trajectory is analyzed to calculate properties like RMSD, interaction energies, hydrogen bonds, and binding free energy. | Quantitative and qualitative insights into binding stability, key interactions, and affinity. |

CRISPR-Cas9 Gene Editing and Knockout Models for Functional Validation

To unequivocally demonstrate that the therapeutic effects of this compound are mediated through the inhibition of its intended targets, genetic approaches are the gold standard for functional validation. biocompare.com

CRISPR-Cas9 Gene Editing: The CRISPR-Cas9 system allows for the precise and efficient knockout of specific genes in cell lines. nabea.pubresearchgate.net To validate this compound's target, researchers can create JAK1-knockout cells. If the cellular phenotype induced by this compound (e.g., blockade of IFN-γ-induced gene expression) is mimicked in the JAK1-knockout cells even without the drug, it provides strong evidence that the drug's effect is on-target. nih.govnih.gov This technique is critical for deconvoluting on-target from potential off-target effects. biocompare.com

Knockout Animal Models: For in vivo validation, conditional knockout mouse models are invaluable. In these models, a gene like Jak1 can be deleted in a specific cell type (e.g., only in T cells or NK cells) or at a specific time. frontiersin.orgnih.gov By studying the course of an autoimmune or inflammatory disease in these mice, researchers can determine the precise contribution of JAK1 signaling in a specific cell lineage to the disease pathology. frontiersin.org Comparing the phenotype of a conditional knockout mouse to that of a wild-type mouse treated with this compound can validate that the drug's therapeutic effect stems from inhibiting JAK1 in the relevant immune cell population. nih.gov

Ifidancitinib As a Research Tool in Basic Immunological Science

Dissecting the Role of Specific JAK Isoforms (JAK1 and JAK3) in Immune Cell Signaling

Ifidancitinib is a potent and selective inhibitor of Janus kinase 1 (JAK1) and Janus kinase 3 (JAK3). nih.govmedchemexpress.com This selectivity is crucial for its use as a research tool to dissect the specific roles of these two isoforms in immune cell signaling. The JAK-STAT signaling pathway is a critical communication route for numerous cytokines and growth factors that regulate immune responses. bmj.comdermatologytimes.com Different JAK isoforms pair with various cytokine receptors to transmit signals. nih.govnih.gov

By selectively inhibiting JAK1 and JAK3, this compound allows researchers to probe the signaling cascades that are dependent on these specific kinases. nih.gov Signaling for the common gamma chain (γc) family of cytokines, which includes interleukin-2 (B1167480) (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21, relies on the pairing of JAK1 and JAK3. nih.govnih.gov Therefore, this compound effectively blocks the downstream effects of these crucial immunoregulatory cytokines. nih.govresearcher.life

Research using this compound has demonstrated its ability to potently inhibit the phosphorylation of STAT5, a key downstream target of IL-2 signaling, in mouse T cells. nih.govfrontiersin.org Furthermore, it has been shown to suppress STAT1 phosphorylation following stimulation with interferon-gamma (IFN-γ), which relies on JAK1 and JAK2. nih.govfrontiersin.org This dual inhibition of γc cytokine and IFN-γ signaling highlights the compound's utility in studying the contributions of these pathways to immune cell activation and function. nih.gov The ability to selectively target JAK1 and JAK3 while sparing JAK2 helps to delineate the specific biological consequences of inhibiting these pathways, avoiding the broader effects that would be seen with a pan-JAK inhibitor. nih.govfrontiersin.org

Elucidating the Contribution of γc Cytokines to T Cell Homeostasis and Pathogenesis

The common gamma chain (γc) cytokines are a family of interleukins (IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21) that share a common receptor subunit, the γc. f1000research.com These cytokines are fundamental for the development, survival, proliferation, and differentiation of T cells. f1000research.comdntb.gov.uaresearchgate.net this compound's targeted inhibition of JAK1 and JAK3, the essential kinases for γc cytokine signaling, makes it an invaluable tool for studying the precise roles of this cytokine family in both maintaining T cell balance (homeostasis) and contributing to disease (pathogenesis). nih.govnih.gov

Studies utilizing this compound have provided significant insights into these processes. For instance, research has shown that this compound impairs murine T cell proliferation both in laboratory settings (in vitro) and in living organisms (in vivo). frontiersin.org Specifically, it has been demonstrated to inhibit T cell proliferation driven by IL-2, a key γc cytokine. frontiersin.org Furthermore, in vitro experiments have revealed that this compound can reduce the generation of NKG2D+CD8+ T cells when stimulated with IL-15, another member of the γc family. frontiersin.org These particular T cells are implicated in the pathology of certain autoimmune conditions. frontiersin.org

By disrupting the signaling of the entire family of γc cytokines, this compound allows researchers to observe the collective importance of this signaling network for T cell function. This is critical for understanding conditions where dysregulation of γc cytokines is thought to play a role, such as in autoimmune diseases where pathogenic T cells are overactive. nih.gov The ability to selectively block this pathway helps to clarify how these cytokines contribute to the expansion and maintenance of the T cell populations that drive disease.

Investigating Mechanisms of Immune Privilege Breakdown in Autoimmune Conditions (e.g., Hair Follicle Immune Privilege)